Deoxyfuconojirimycin (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

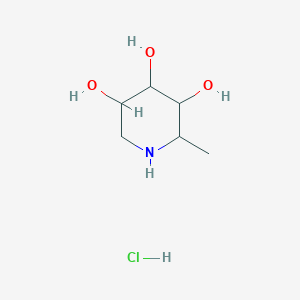

Deoxyfuconojirimycin (DFJ) is a natural product of the fungal species Penicillium janthinellum, and is a member of the family of deoxyfuconojirimycins. It is a highly potent inhibitor of glucosidases, and is used in a variety of applications in the scientific research field. DFJ has been shown to have a variety of biochemical and physiological effects, and is widely used in laboratory experiments due to its unique properties.

Scientific Research Applications

Alpha-L-Fucosidase Inhibition : Deoxyfuconojirimycin hydrochloride is a potent, specific, and competitive inhibitor of human liver alpha-L-fucosidase, an enzyme involved in glycoprotein and glycolipid metabolism. Its inhibition may have therapeutic implications in conditions involving glycosidase activity (Winchester et al., 1990).

Anti-Hyperglycemic and Anti-Viral Properties : 1-Deoxynojirimycin, a derivative of Deoxyfuconojirimycin, exhibits potential in regulating blood sugar levels and resisting viruses and tumors (Ming, 2012).

Clinical Applications of Derivatives : Some derivatives of 1-Deoxynojirimycin, like miglitol, miglustat, and migalastat, are used clinically to treat diseases such as diabetes and lysosomal storage disorders (Wang et al., 2020).

Insulin Sensitivity Improvement : 1-Deoxynojirimycin has shown effectiveness in reducing hyperglycemia by improving insulin sensitivity, particularly by activating the insulin signaling PI3K/AKT pathway in skeletal muscle (Liu et al., 2015).

Cancer Cell Line Inhibition : N-Alkyl derivatives of 1,5-dideoxy-1,5-imino-l-fucitol (1-deoxyfuconojirimycin) have shown inhibitory effects against cancer cell lines, suggesting potential applications in cancer therapy (Zhou et al., 2019).

Anti-Obesity Effects : Intake of 1-deoxynojirimycin from mulberry has been observed to prevent diet-induced obesity in mice, possibly through increases in adiponectin, which suggests its potential use in managing obesity (Tsuduki et al., 2013).

Enhanced Bioavailability for Diabetes Treatment : Research aimed at enhancing the oral bioavailability of 1-deoxynojirimycin for treating type II diabetes has led to the development of controlled release matrix pellets, which significantly improved its efficacy (Sun et al., 2019).

Biosynthesis in Different Sources : The biosynthesis of 1-deoxynojirimycin in plants and microorganisms like Commelina communis and Bacillus species shows a variance in pathways, indicating different methods of production and extraction (Shibano et al., 2004).

HIV Treatment Potential : 1-Deoxynojirimycin has been observed to block HIV envelope glycoprotein-mediated membrane fusion, suggesting its potential use in HIV treatment (Papandréou et al., 2002).

Glucose Metabolism in Diabetic Mice : Studies show that 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism, which is significant for diabetic treatments (Li et al., 2013).

Mechanism of Action

Target of Action

Deoxyfuconojirimycin hydrochloride, also known as 2-methylpiperidine-3,4,5-triol;hydrochloride, 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride, or FT-0665816, is a potent and selective inhibitor of α-L-fucosidases . These enzymes are involved in the breakdown of fucose, a hexose deoxy sugar that plays a crucial role in many biological processes.

Mode of Action

The compound acts as a competitive inhibitor of α-L-fucosidases . It binds to the active site of the enzyme, preventing the binding of the natural substrate, fucose. This results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride affects the glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . This can lead to changes in the synthesis and function of glycolipids and glycoproteins, as well as the pathological effects of their aberrant synthesis .

Result of Action

The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride can have several molecular and cellular effects. For instance, it can affect the correct folding of glycoproteins, which has implications for understanding diseases characterized by protein misfolding . Additionally, it can influence the proper glycosylation of viral proteins, which is essential for virus assembly and infectivity .

Future Directions

Deoxyfuconojirimycin hydrochloride’s role as a specific competitive inhibitor of human liver α-L-fucosidase makes it a valuable tool in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . Its potential applications in the field of biochemical research, particularly in understanding the mechanisms of glycosidase enzymes, make it a compound of interest for future studies .

Biochemical Analysis

Biochemical Properties

Deoxyfuconojirimycin (hydrochloride) is a specific and competitive inhibitor of human liver α-L-fucosidase . This interaction with α-L-fucosidase is crucial for its role in biochemical reactions .

Cellular Effects

The effects of Deoxyfuconojirimycin (hydrochloride) on cells are primarily due to its inhibitory action on glycosidase enzymes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Deoxyfuconojirimycin (hydrochloride) exerts its effects through binding interactions with biomolecules, specifically the enzyme α-L-fucosidase . It acts as a competitive inhibitor, preventing the enzyme from carrying out its normal function .

Metabolic Pathways

Deoxyfuconojirimycin (hydrochloride) is involved in the metabolic pathway related to the function of α-L-fucosidase . It may interact with this enzyme and potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

2-methylpiperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBWMUIVLOMIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210174-73-5 |

Source

|

| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)